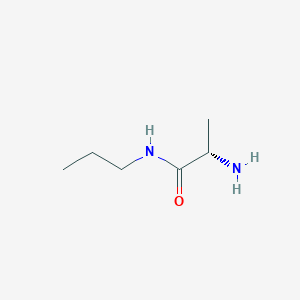![molecular formula C9H13NO B13564185 [2-(Aminomethyl)-6-methylphenyl]methanol](/img/structure/B13564185.png)
[2-(Aminomethyl)-6-methylphenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Aminomethyl)-6-methylphenyl]methanol: is an organic compound with the molecular formula C9H13NO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an aminomethyl group at the 2-position and a methyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of Nitriles: One common method for preparing [2-(Aminomethyl)-6-methylphenyl]methanol involves the reduction of the corresponding nitrile compound.
Reductive Amination: Another method involves the reductive amination of 2-(formylmethyl)-6-methylbenzyl alcohol with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yields and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(Aminomethyl)-6-methylphenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Amines, alcohols
Substitution: Halides, ethers
Applications De Recherche Scientifique
Chemistry:
Building Block: [2-(Aminomethyl)-6-methylphenyl]methanol is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
Biochemical Reagent: It is used in biochemical assays and as a reagent in the synthesis of biologically active compounds.
Medicine:
Pharmaceutical Intermediate: The compound serves as an intermediate in the synthesis of various pharmaceuticals, including drugs with potential therapeutic effects.
Industry:
Mécanisme D'action
The mechanism of action of [2-(Aminomethyl)-6-methylphenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity and the overall biochemical pathway .
Comparaison Avec Des Composés Similaires
[2-(Aminomethyl)phenyl]methanol: This compound lacks the methyl group at the 6-position, which can influence its reactivity and applications.
[2-(Aminomethyl)-4-methylphenyl]methanol: The position of the methyl group is different, which can affect the compound’s steric and electronic properties.
Aminomethyl propanol: This compound has a similar aminomethyl group but differs in the rest of the structure, leading to different chemical and physical properties.
Uniqueness: The presence of both the aminomethyl and methyl groups in [2-(Aminomethyl)-6-methylphenyl]methanol provides unique steric and electronic properties that can be advantageous in specific synthetic and industrial applications .
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
[2-(aminomethyl)-6-methylphenyl]methanol |
InChI |
InChI=1S/C9H13NO/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4,11H,5-6,10H2,1H3 |
Clé InChI |
RJWJTANAQBMTFU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Dimethylamino)phenyl]butan-2-one](/img/structure/B13564102.png)

![1-[(1E)-1-Hexenyl]cyclohexanol](/img/structure/B13564115.png)



![9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one](/img/structure/B13564153.png)







